molecular formula C9H15N3OS B6629759 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol

2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol

Cat. No.: B6629759
M. Wt: 213.30 g/mol
InChI Key: DDKJJBWULGXCNL-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol is an organic compound with a complex structure that includes a pyrazine ring, a butanol backbone, and a methylsulfanyl group

Properties

IUPAC Name

2-methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-7(8(6-13)14-2)12-9-5-10-3-4-11-9/h3-5,7-8,13H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKJJBWULGXCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)SC)NC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with a butanol derivative in the presence of a base. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.

Scientific Research Applications

2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The methylsulfanyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfonyl-3-(pyrazin-2-ylamino)acrylonitrile
  • 2-Methylsulfonyl-3-(pyrazin-2-ylamino)butan-1-ol

Uniqueness

2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol is unique due to its specific combination of functional groups and structural features

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